Bimatoprost Acid

FP receptor pharmacology phosphoinositide turnover assay ocular hypertension

Bimatoprost acid (CAS 38344-08-0) is the free acid active metabolite with 9.4-fold greater FP receptor potency than latanoprost free acid (EC50 5.8 nM) and 205-fold vs. the prodrug. Demands compound-specific validation—not class assumptions—for maximal-efficacy FP receptor activation at minimal concentrations. Supplied as Bimatoprost Impurity C reference standard for HPLC impurity profiling, stability-indicating method validation, and ANDA submissions. Essential for in vitro pharmacology, ex vivo ocular metabolism assays, and analytical QC where tissue-specific hydrolysis rates (up to 6.3 pmol mg⁻¹ hr⁻¹ in cornea) guide experimental design. Order authenticated material with quantified potency data.

Molecular Formula C23H32O5
Molecular Weight 388.5 g/mol
CAS No. 38344-08-0
Cat. No. B1667076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimatoprost Acid
CAS38344-08-0
Synonyms17-phenyl trinor Prostaglandin F2α;  17-phenyl trinor PGF2α;  Bimatoprost acid; 
Molecular FormulaC23H32O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1
InChIKeyYFHHIZGZVLHBQZ-KDACTHKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bimatoprost Acid (CAS 38344-08-0): High-Affinity FP Receptor Agonist for Glaucoma Research and Ocular Pharmacology Studies


Bimatoprost acid (17-phenyl-18,19,20-trinor prostaglandin F2α; CAS 38344-08-0) is the free acid form and principal active metabolite of the prodrug bimatoprost, a prostaglandin F2α analog widely used in ocular hypotensive therapy. Bimatoprost acid is a potent agonist at the human FP prostaglandin receptor, exhibiting high binding affinity [1] and robust intracellular calcium mobilization in recombinant and native receptor systems [2]. Its pharmacological activity is central to the intraocular pressure (IOP)-lowering effects of bimatoprost ophthalmic solutions through enhancement of uveoscleral and trabecular outflow pathways [3].

Why Bimatoprost Acid Cannot Be Replaced by Latanoprost Acid, Travoprost Acid, or Other FP Agonists Without Quantitative Verification


Prostaglandin F2α analogs exhibit marked differences in FP receptor binding affinity, functional agonist potency, and metabolic stability that preclude simple interchangeability in research applications. Bimatoprost acid displays a unique potency profile relative to other free acid metabolites—approximately 9-fold higher functional potency at the cloned human ciliary body FP receptor than latanoprost acid (PHXA85) [1] and nearly 4-fold higher binding affinity than travoprost acid in displacement assays [2]. Additionally, the rate of bimatoprost prodrug hydrolysis to the active acid varies substantially across ocular tissues, with cornea exhibiting the highest hydrolytic activity (6.3 pmol mg tissue⁻¹ hr⁻¹) [3], a factor that directly impacts experimental design in ex vivo and in vivo ocular models. These quantifiable distinctions underscore the need for compound-specific validation rather than class-level assumptions.

Bimatoprost Acid Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Procurement


FP Receptor Agonist Potency (EC50) of Bimatoprost Acid Versus Latanoprost Acid and Travoprost Acid in Cloned Human Ciliary Body Receptors

In a direct head-to-head comparison using phosphoinositide (PI) turnover assays at the cloned human ciliary body FP prostaglandin receptor, bimatoprost free acid (17-phenyl-trinor PGF2α) demonstrated an EC50 of 5.8 ± 2.6 nM, while latanoprost free acid (PHXA85) exhibited an EC50 of 54.6 ± 12.4 nM—a 17-fold weaker potency (p < 0.001) [1]. Travoprost acid, included in the same study, was the most potent agonist with an EC50 of 3.2 ± 0.6 nM [1].

FP receptor pharmacology phosphoinositide turnover assay ocular hypertension glaucoma

FP Receptor Binding Affinity (Ki) of Bimatoprost Acid Versus Travoprost Acid in Radioligand Displacement Assays

In competitive radioligand binding studies using [³H]-travoprost acid as the selective FP agonist tracer, bimatoprost free acid (17-phenyl-trinor prostaglandin F2α) displaced the radioligand with a Ki of 59 ± 6 nM, demonstrating approximately 157-fold higher affinity than the prodrug bimatoprost (Ki = 9250 ± 846 nM) [1]. This assay directly compares the binding characteristics of bimatoprost acid against the tracer ligand travoprost acid, which itself is a high-affinity FP agonist [1].

FP receptor binding radioligand displacement receptor affinity prostaglandin analog

Intracellular Calcium Mobilization Potency (EC50) of Bimatoprost Acid in HEK-293 Cells Expressing Cloned Human Ciliary Body FP Receptor

In real-time fluorometric imaging plate reader (FLIPR) assays using HEK-293 cells expressing the cloned human ciliary body FP receptor, bimatoprost acid mobilized intracellular Ca²⁺ with an EC50 of 15 ± 3 nM, compared to the prodrug bimatoprost (EC50 = 3070 ± 1330 nM) and the commercial ophthalmic formulation Lumigan® (EC50 = 1150 ± 93 nM) [1]. The free acid was approximately 205-fold more potent than the prodrug and 77-fold more potent than the formulated product in this functional assay [1].

calcium mobilization FLIPR assay FP receptor functional agonism

Ocular Tissue-Specific Hydrolysis Rates of Bimatoprost Prodrug to Bimatoprost Acid In Vitro

In vitro incubation studies of bimatoprost prodrug (Lumigan® 0.03% ophthalmic solution) with human ocular tissues revealed tissue-specific hydrolysis rates to the active free acid, 17-phenyl-PGF2α [1]. Cornea exhibited the highest hydrolytic activity at 6.3 pmol mg tissue⁻¹ hr⁻¹, followed by iris (2.8 pmol mg⁻¹ hr⁻¹), sclera (2.0 pmol mg⁻¹ hr⁻¹), and ciliary body (1.5 pmol mg⁻¹ hr⁻¹) with linear kinetics maintained for at least three hours in all tissues except iris [1].

prodrug hydrolysis ocular pharmacokinetics tissue-specific metabolism carboxylesterase

Clinical IOP-Lowering Efficacy of Bimatoprost (Prodrug) Compared to Latanoprost: Meta-Analysis Evidence Supporting the Active Metabolite's Therapeutic Relevance

A meta-analysis of randomized controlled clinical trials demonstrates that bimatoprost 0.03% ophthalmic solution achieves superior IOP reduction compared to latanoprost 0.005%, with a weighted mean difference ranging from 2.59% to 5.60% across 1- to 6-month study durations [1]. While this clinical comparison involves prodrug formulations, the pharmacological activity is mediated by the respective free acids—bimatoprost acid and latanoprost acid—following ocular tissue hydrolysis. The observed clinical superiority aligns with the in vitro potency differential, where bimatoprost acid is 9.4-fold more potent at the FP receptor than latanoprost acid (EC50 5.8 nM vs 54.6 nM) [2].

intraocular pressure glaucoma ocular hypertension meta-analysis clinical efficacy

Bimatoprost Acid Procurement Applications: Validated Research and Industrial Use Cases Based on Quantitative Evidence


In Vitro FP Receptor Pharmacology and High-Throughput Screening Assays

Bimatoprost acid (EC50 = 5.8 ± 2.6 nM in PI turnover assays [1]; EC50 = 15 ± 3 nM in Ca²⁺ mobilization assays [2]) serves as a high-potency FP receptor agonist for in vitro pharmacological studies. Its 9.4-fold greater potency than latanoprost free acid [1] and 205-fold greater potency than the bimatoprost prodrug [2] makes it the preferred compound for FP receptor activation studies where maximal efficacy at minimal concentrations is required. Applications include phosphoinositide turnover assays, calcium flux measurements, and receptor binding displacement studies using cloned human FP receptors expressed in HEK-293 or other recombinant cell lines.

Ocular Tissue Ex Vivo Metabolism and Prodrug Hydrolysis Kinetics Studies

The tissue-specific hydrolysis rates of bimatoprost prodrug to bimatoprost acid—ranging from 1.5 pmol mg⁻¹ hr⁻¹ in ciliary body to 6.3 pmol mg⁻¹ hr⁻¹ in cornea [3]—support the use of bimatoprost acid as a calibration standard and reference compound in ex vivo ocular metabolism studies. Researchers investigating prodrug activation, carboxylesterase activity, or interspecies differences in ocular drug metabolism require authenticated bimatoprost acid for GC/MS or LC-MS/MS method development and validation, enabling accurate quantitation of active metabolite formation in tissue homogenates and perfusion systems.

Translational Glaucoma Research and IOP-Lowering Mechanism Studies

The demonstrated clinical IOP-lowering superiority of bimatoprost over latanoprost (weighted mean difference 2.59% to 5.60% [4]) establishes bimatoprost acid as the relevant active metabolite for mechanistic studies of uveoscleral and trabecular outflow enhancement. Bimatoprost acid is indicated for in vivo ocular pharmacology studies in animal models of ocular hypertension (e.g., rabbit, mouse, non-human primate), for ex vivo anterior segment perfusion systems assessing outflow facility, and for cellular studies of ciliary muscle relaxation and extracellular matrix remodeling in human trabecular meshwork and ciliary muscle cells.

Analytical Reference Standard and Impurity Profiling for Bimatoprost Formulations

Bimatoprost acid (CAS 38344-08-0) is catalogued as Bimatoprost Impurity C in pharmacopoeial monographs [5]. Its use as a certified reference standard is essential for analytical method development, validation, and quality control testing of bimatoprost ophthalmic formulations (0.01%, 0.03%) and drug substance. Applications include HPLC/UPLC impurity profiling, stability-indicating method validation, forced degradation studies, and batch release testing in accordance with ICH guidelines and regulatory pharmacopoeial standards (USP, EP).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bimatoprost Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.